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molecular formula C8H9BrO2S B1286665 4-Bromo-2-methyl-1-(methylsulfonyl)benzene CAS No. 99768-21-5

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Cat. No. B1286665
M. Wt: 249.13 g/mol
InChI Key: LNVYXKNXYRIPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232404B2

Procedure details

A mixture of 4-bromo-1-iodo-2-methylbenzene (240 μL, 1.68 mmol, Aldrich), Copper(I) iodide (353 mg, 1.85 mmol, Alfa Aesar), Methanesulfinic acid, sodium salt (688 mg, 6.74 mmol, Alfa Aesar) and DMSO (7.2 mL) was purged with Argon and then heated under microwave condition at 125° C. for 20 min. The resulting mixture was stirred at 100° C. for 3 h and then cooled to room temperature. The reaction mixture was diluted with H2O and extracted with EtOAc (2×). The organic layers were combined and washed with brine, dried over Na2SO4 and concentrated in vacuo to a white solid. The solid was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes) to yield 270 mg of desired product as a white solid. MS (ESI) 249 (M+H).
Quantity
240 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Copper(I) iodide
Quantity
353 mg
Type
catalyst
Reaction Step One
Name
Quantity
7.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([CH3:9])[CH:3]=1.[CH3:10][S:11]([OH:13])=[O:12].[Na]>[Cu]I.CS(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:11]([CH3:10])(=[O:13])=[O:12])=[C:4]([CH3:9])[CH:3]=1 |^1:13|

Inputs

Step One
Name
Quantity
240 μL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)O
Name
Quantity
688 mg
Type
reactant
Smiles
[Na]
Name
Copper(I) iodide
Quantity
353 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
7.2 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with Argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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